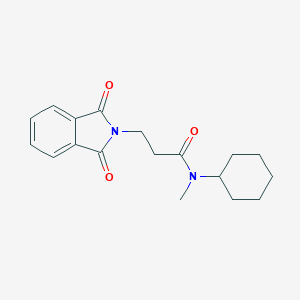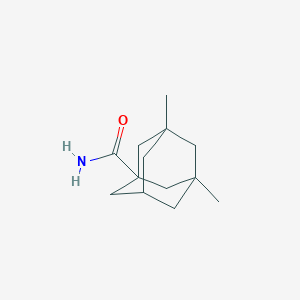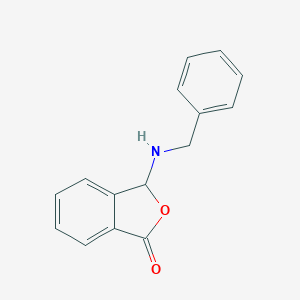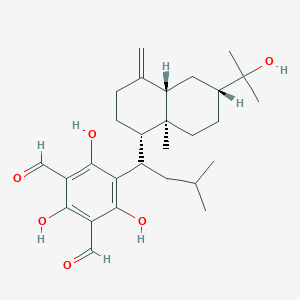![molecular formula C25H23N3O4S B241878 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241878.png)
2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as ITPP, is a synthetic compound that has been studied for its potential therapeutic applications. This compound has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its ability to increase the oxygen affinity of hemoglobin. This allows more oxygen to be delivered to tissues, including tumors, which are often hypoxic. By increasing the oxygenation of tumors, 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can increase the effectiveness of radiation therapy and chemotherapy.
Biochemical and Physiological Effects
2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have several biochemical and physiological effects. Studies have shown that 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can increase the oxygen affinity of hemoglobin, increase oxygen delivery to tissues, and improve tissue oxygenation. 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been shown to have anti-inflammatory effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione for lab experiments is its ability to increase the oxygenation of tumors. This makes it a valuable tool for studying the effects of hypoxia on tumor growth and response to therapy. However, one limitation of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is that it can be difficult to synthesize and may not be readily available for use in lab experiments.
Future Directions
There are several potential future directions for research on 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One area of research could be the development of new synthesis methods that are more efficient and cost-effective. Another area of research could be the development of new therapeutic applications for 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, such as in the treatment of ischemic diseases. Additionally, further studies could be conducted to better understand the mechanism of action of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione and its effects on various physiological systems.
Synthesis Methods
2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is synthesized through a multi-step process that involves the reaction of several chemicals. The first step involves the synthesis of 5-isobutyl-1,3,4-thiadiazol-2-amine, which is then reacted with 3-methoxybenzaldehyde to form 2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)ethanone. This intermediate is then reacted with methylamine and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.
Scientific Research Applications
2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been studied extensively for its potential therapeutic applications. One of the most promising applications of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is in the treatment of cancer. Studies have shown that 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can increase the oxygenation of tumors, making them more susceptible to radiation therapy and chemotherapy.
properties
Product Name |
2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
|---|---|
Molecular Formula |
C25H23N3O4S |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-7-methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H23N3O4S/c1-13(2)10-19-26-27-25(33-19)28-21(15-6-5-7-16(12-15)31-4)20-22(29)17-11-14(3)8-9-18(17)32-23(20)24(28)30/h5-9,11-13,21H,10H2,1-4H3 |
InChI Key |
XBDKJTWSQJCQTA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)CC(C)C)C5=CC(=CC=C5)OC |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)CC(C)C)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B241803.png)
![Benzyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B241804.png)


![4-[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B241830.png)
![6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B241831.png)

![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B241842.png)
![1-(3,4-dimethoxyphenyl)-2-[(3-phenoxypropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B241844.png)
![2-(3-chlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B241845.png)
![7-Fluoro-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241847.png)
![7-Bromo-1-(2-fluorophenyl)-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241853.png)
